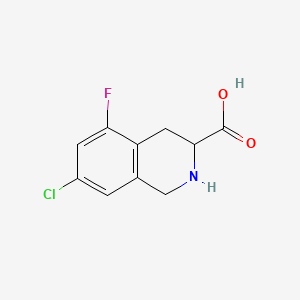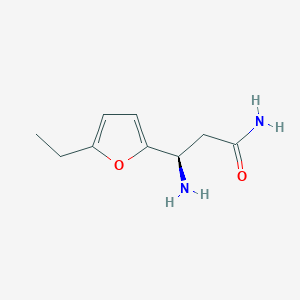
2-(2,2-Dimethylcyclobutyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylcyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O2 It features a cyclobutane ring substituted with two methyl groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethylcyclobutyl)acetic acid can be synthesized using α-pinene as a starting material. The synthetic route involves the oxidation of α-pinene using potassium permanganate as the oxidant. The reaction proceeds as follows:
Oxidation of α-pinene: α-pinene is oxidized to form 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid).
Activation of pinonic acid: Pinonic acid is activated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Condensation reaction: The acyl chloride reacts with substituted aniline to produce derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid.
Industrial Production Methods
Industrial production methods for 2-(2,2-dimethylcyclobutyl)acetic acid typically involve large-scale oxidation reactions using α-pinene and potassium permanganate. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethylcyclobutyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substituted anilines are often used in condensation reactions with the acyl chloride derivative.
Major Products
The major products formed from these reactions include various derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid, which can have different functional groups and properties.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylcyclobutyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other cyclobutane-containing compounds.
Biology: The compound’s derivatives have potential biological activities, making them useful in drug discovery and development.
Medicine: Some derivatives may exhibit pharmacological properties, such as antifungal or antimicrobial activities.
Industry: The compound can be used in the production of perfumes, disinfectants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pinonic acid: 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid, a closely related compound, is synthesized from α-pinene and has similar structural features.
Limononic acid: Another derivative of pinonic acid, formed through photolysis, shares some structural similarities with 2-(2,2-dimethylcyclobutyl)acetic acid.
Uniqueness
2-(2,2-Dimethylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure and the presence of two methyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-(2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
TVUDGAIEYXFBGA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)



![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)





